(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(6-9)4-8(5-7)10-2-3-11-8/h9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUFHGLVRNMFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)OCCO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spiroketalization of Dihydroxyacetone Derivatives
Dihydroxyacetone analogs undergo acid-catalyzed spiroketalization to form 5,8-dioxaspiro[3.4]octane frameworks. For instance, 2,2-dimethyl-1,3-dioxane-5-one reacts with ethylene glycol under BF₃·Et₂O catalysis, yielding the spirocyclic ketal. Subsequent hydrolysis and reduction steps introduce the methanol moiety.
Ring-Opening/Recyclization Strategies
Ring-opening of epoxides or lactones followed by recyclization offers another route. A notable example involves the treatment of 2,2-dichlorocyclobutanone with benzyloxy methanol, inducing nucleophilic attack and spirocycle formation.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, often using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Medicinal Chemistry
The spirocyclic structure of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol has been explored for its biological activities. Research indicates that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties. Preliminary studies suggest that this compound may serve as a lead compound in drug development targeting various diseases.
Case Study Example:
A study published in a peer-reviewed journal investigated the antibacterial activity of spirocyclic compounds against Gram-positive bacteria. The results indicated that this compound exhibited significant inhibitory effects, suggesting its potential as an antibacterial agent.
Material Science
In material science, the unique properties of this compound make it a candidate for developing novel polymers and composites. Its ability to form stable structures can enhance the mechanical properties of materials.
Case Study Example:
A research project focused on synthesizing polymeric materials using this compound as a monomer showed promising results in improving tensile strength and elasticity compared to traditional polymers.
Synthesis of Complex Molecules
The compound serves as an important building block in organic synthesis for creating more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.
Case Study Example:
A synthesis route utilizing this compound was reported in a recent study where it was transformed into various derivatives with potential applications in pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Spirocyclic β-Lactam (NYX-2925)
- Structure : Contains a spirocyclic β-lactam core ((2S,3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide) .
- Key Features : Replaces oxygen atoms in the spiro ring with nitrogen, introducing a β-lactam moiety.
- Applications : Mimics peptide properties for neurological applications (e.g., NMDA receptor modulation).
- Contrast : The nitrogen-rich spiro system in NYX-2925 enables distinct biological interactions compared to the oxygen-dominated dioxaspiro structure of the target compound.
(1,4-Diazabicyclo[2.2.2]octan-2-yl)methanol
- Structure : Bicyclo[2.2.2]octane core with two nitrogen atoms and a hydroxymethyl group .
- Key Features : Nitrogen atoms enhance basicity and hydrogen-bonding capacity.
- Applications : Widely used in drug synthesis (e.g., chiral catalysts, intermediates).
- Market Insight : Projected CAGR of XX% (2025–2033), driven by pharmaceutical demand .
Bromophenyl-Substituted Spiro Compound
- Structure : 2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]oct-2-yl)isoindole-1,3-dione .
- Key Features : Bulky 4-bromophenyl and isoindoledione substituents.
- Applications : Likely used in specialty chemicals or as a photoresist component.
- Contrast: The aromatic bromine substituent increases molecular weight and hydrophobicity compared to the target compound’s methyl and methanol groups.
Functional Analogues with Alcohol Moieties
Tetrahydroquinolone Derivatives (e.g., MJM170, JAG21)
2-(2-Bromoethyl)-6-butyl-5,8-dioxaspiro[3.4]octane
- Structure : Alkyl-substituted dioxaspiro compound (C12H21BrO2) .
- Key Features : Bromoethyl and butyl groups enhance lipophilicity.
- Applications : Likely serves as a synthetic intermediate for cross-coupling reactions.
Comparative Analysis Table
Key Research Findings
Oxygen vs. Nitrogen in Spiro Cores : The target compound’s dioxaspiro system offers higher polarity and oxidative stability compared to nitrogen-containing analogues like NYX-2925, which may exhibit stronger hydrogen-bonding but lower metabolic stability .
Substituent Effects: Methyl and methanol groups in the target compound enhance solubility relative to bromophenyl or butyl-substituted spiro derivatives, making it more suitable for aqueous formulations .
Market Potential: While direct market data for the target compound is unavailable, the growth of structurally related compounds (e.g., diazabicyclo derivatives at XX% CAGR) suggests opportunities in drug discovery pipelines .
Biological Activity
(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol is a unique organic compound characterized by a spirocyclic structure that includes two dioxolane rings fused to a cyclohexane framework. Its molecular formula is CHO with a molecular weight of 158.2 g/mol. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and pharmacological effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1638764-50-7
- Molecular Formula : CHO
- Molecular Weight : 158.2 g/mol
The structural representation of the compound can be visualized using its SMILES notation: CC1(CO)CC2(C1)OCCO2 .
Antioxidant Properties
Research indicates that compounds with spirocyclic structures often exhibit significant antioxidant activities. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress. The specific mechanisms through which this compound exerts its antioxidant effects may involve interactions with various cellular pathways that regulate oxidative damage .
Antimicrobial Activity
Similar spirocyclic compounds have demonstrated antimicrobial properties against various pathogens. The potential for this compound to act against bacteria and fungi suggests its usefulness in developing new antimicrobial agents .
Pharmacological Effects
The unique structural characteristics of this compound may allow it to interact with biological macromolecules, influencing processes such as enzyme inhibition and receptor binding. For example, it may act as an inhibitor of hydroxymethylglutaryl-CoA reductase (HMG-CoA reductase), an important enzyme in cholesterol synthesis and a target for cholesterol-lowering drugs .
Case Studies and Research Findings
-
Antioxidant Activity Study
- A study evaluated the antioxidant capacity of various spirocyclic compounds, including this compound. The results indicated a significant reduction in lipid peroxidation levels in vitro, suggesting effective free radical scavenging activity .
-
Antimicrobial Efficacy
- In vitro tests against common bacterial strains showed that the compound exhibited inhibitory effects comparable to standard antibiotics, indicating its potential as a broad-spectrum antimicrobial agent .
- Pharmacological Interactions
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,3-Dioxolane | Dioxolane ring | Commonly used as solvents |
| 5,8-Dioxaspiro[3.4]octane | Spirocyclic structure | Different ring size affects reactivity |
| 1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol | Hydroxymethyl derivative | Exhibits different solubility traits |
The uniqueness of this compound lies in its specific arrangement of functional groups and spirocyclic framework that may enhance its biological activity compared to these similar compounds.
Q & A
Basic Questions
Q. What synthetic methodologies are established for (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol?
- Methodological Answer : The synthesis of spirocyclic compounds like this typically involves multi-step routes. For example, analogous spirocyclic β-lactams (e.g., NYX-2925) are synthesized via cyclization reactions using catalytic reagents like sodium borohydride in methanol, followed by purification via column chromatography . Key steps include stereochemical control during ring closure and functional group protection. Evidence from similar compounds (e.g., methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate) suggests the use of esterification and oxidation-reduction sequences to introduce the methanol moiety .
Q. How is the compound structurally characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve the spirocyclic conformation and hydrogen-bonding networks. Proper crystal mounting and data collection at low temperatures (e.g., 100 K) minimize thermal motion artifacts .
- NMR spectroscopy : Use - and -NMR to confirm stereochemistry. For example, coupling constants () in -NMR can distinguish axial vs. equatorial substituents in the spiro ring .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What experimental precautions are critical for handling this compound in the lab?
- Methodological Answer :
- Storage : Keep under inert gas (N/Ar) at −20°C to prevent oxidation of the methanol group.
- Solvent compatibility : Avoid polar aprotic solvents (e.g., DMF) that may degrade the spirocyclic structure; methanol or ethanol is preferred for dilution .
- Safety : Follow hazard protocols (H302, H315) for similar bicyclic methanol derivatives, including fume hood use and PPE .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate the conformational dynamics of the spirocyclic core?
- Methodological Answer :
- Force field selection : Use ab initio MD (e.g., CP2K) with hybrid functionals (e.g., B3LYP) to model hydrogen-bonding interactions between the methanol group and the dioxaspiro ring .
- Trajectory analysis : Calculate radial distribution functions (RDFs) to quantify hydrogen-bond lifetimes and ring puckering modes. Compare with experimental crystallographic data to validate simulations .
Q. What strategies resolve contradictions between crystallographic and spectroscopic data in structural determination?
- Methodological Answer :
- Data triangulation : Cross-validate X-ray-derived bond lengths/angles with DFT-optimized geometries. For example, discrepancies in dihedral angles may arise from crystal packing effects vs. gas-phase DFT models .
- Dynamic NMR : Use variable-temperature -NMR to detect ring-flipping or conformational exchange broadening, which may explain deviations from static crystallographic models .
Q. How is enantiomeric purity optimized during synthesis, and what analytical methods validate it?
- Methodological Answer :
- Chiral resolution : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during spiro ring formation.
- Analytical validation : Use chiral GC or HPLC with columns like Chiralcel OD-H. For example, derivatize the methanol group with acetyl chloride and compare retention times to enantiopure standards, as done for 2-octanol .
Q. What role does the spirocyclic motif play in biological activity, and how is this assessed experimentally?
- Methodological Answer :
- Structure-activity relationship (SAR) : Design analogs with modified dioxaspiro rings and test in vitro (e.g., enzyme inhibition assays). For example, spirocyclic β-lactams mimic peptide conformations in NMDA receptor modulation .
- Docking studies : Use AutoDock Vina to model interactions between the methanol group and target proteins (e.g., kinases). Compare binding poses with non-spiro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
